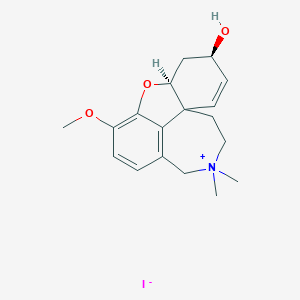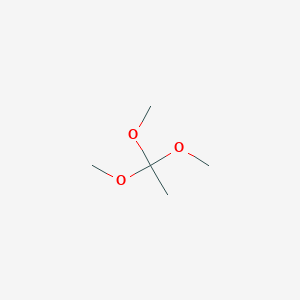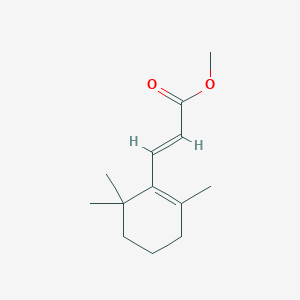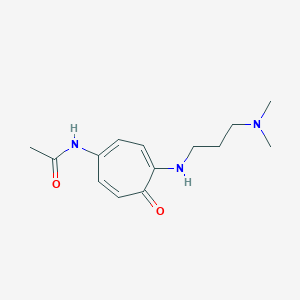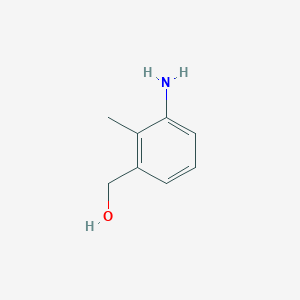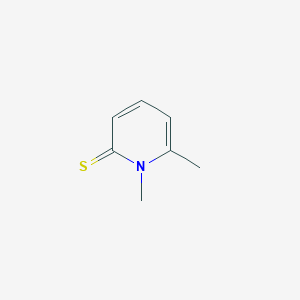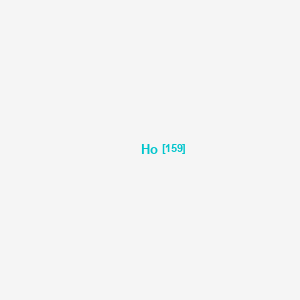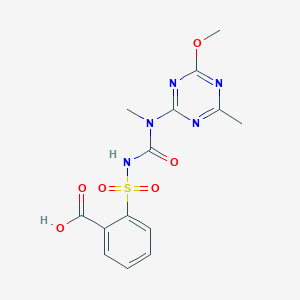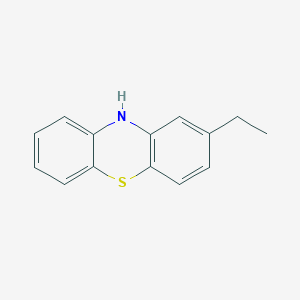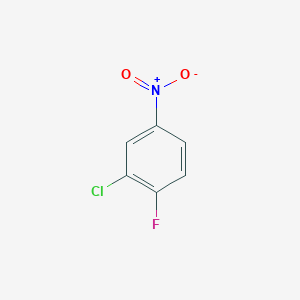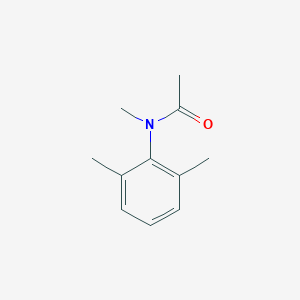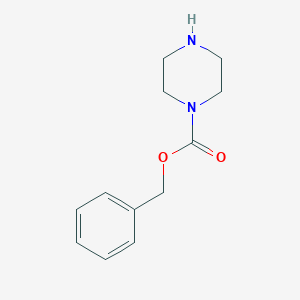
1-Cbz-Piperazine
概要
説明
1-Cbz-Piperazine, also known as 1-(Benzyloxycarbonyl)piperazine or Benzyl piperazine-1-carboxylate, is an organic compound with the molecular formula C12H16N2O2. It is a derivative of piperazine, where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
準備方法
1-Cbz-Piperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
化学反応の分析
1-Cbz-Piperazine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic or basic conditions, making it a useful protecting group in peptide synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield the corresponding amine.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as acyl chlorides or isocyanates, to form ureas or carbamates.
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Cbz-Piperazine has numerous applications in scientific research:
作用機序
The mechanism of action of 1-Cbz-Piperazine primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom in piperazine, preventing unwanted side reactions during chemical transformations. This protection can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
In biological systems, derivatives of this compound may interact with various molecular targets, including enzymes and receptors, depending on their specific structure and functional groups .
類似化合物との比較
1-Cbz-Piperazine is similar to other piperazine derivatives, such as 1-Boc-Piperazine (tert-butoxycarbonyl piperazine) and 1-Fmoc-Piperazine (fluorenylmethyloxycarbonyl piperazine). These compounds also serve as protecting groups for the nitrogen atom in piperazine, but they differ in their stability and removal conditions .
1-Boc-Piperazine: More stable under acidic conditions but requires stronger acids for deprotection.
1-Fmoc-Piperazine: Easily removed under basic conditions but less stable under acidic conditions.
The choice of protecting group depends on the specific requirements of the synthetic route and the desired properties of the final product .
Similar Compounds
- 1-Boc-Piperazine
- 1-Fmoc-Piperazine
- 1-Methylpiperazine
- 1-(2-Hydroxyethyl)piperazine
These compounds share structural similarities with this compound but differ in their protecting groups and specific applications .
特性
IUPAC Name |
benzyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUWUYDDUSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349197 | |
| Record name | 1-Cbz-Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-44-6 | |
| Record name | 1-Cbz-Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxypiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
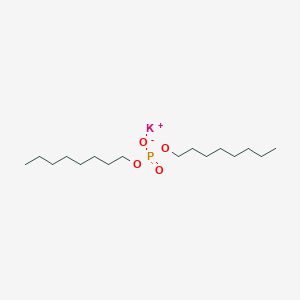
![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
